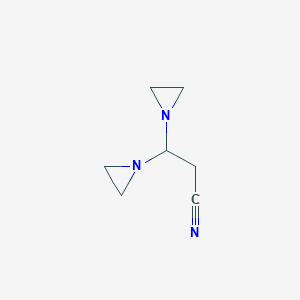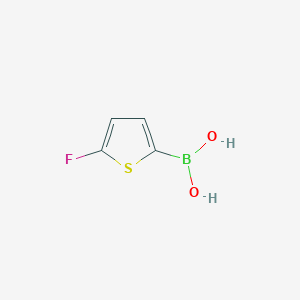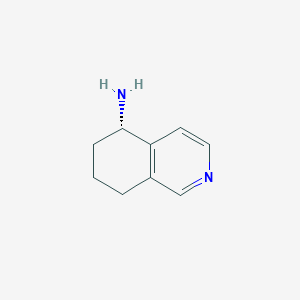
3-(3-Methylphenyl)-2H-azirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-2H-azirene: is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. The presence of the 3-methylphenyl group attached to the azirine ring imparts unique chemical properties to this compound. Azirines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)-2H-azirene typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylphenylhydrazine with an appropriate carbonyl compound under acidic conditions to form the corresponding hydrazone. This hydrazone is then subjected to cyclization using a base such as sodium ethoxide to yield the azirine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-(3-Methylphenyl)-2H-azirene undergoes various chemical reactions due to the strained nature of the azirine ring. Some common reactions include:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing derivatives.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines, which are less strained and more stable.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of oxaziridines or other oxygenated derivatives.
Reduction: Formation of aziridines.
Substitution: Formation of substituted azirines with various functional groups.
科学的研究の応用
Chemistry: 3-(3-Methylphenyl)-2H-azirene is used as an intermediate in the synthesis of more complex organic molecules. Its high reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, azirines are explored for their potential as bioactive molecules. They can act as enzyme inhibitors or interact with biological macromolecules due to their strained ring structure.
Medicine: Azirines, including this compound, are investigated for their potential therapeutic applications. They may serve as scaffolds for the development of new drugs, particularly in the field of oncology and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and the creation of novel materials with unique properties.
作用機序
The mechanism of action of 3-(3-Methylphenyl)-2H-azirene involves its interaction with various molecular targets. The strained azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the inhibition of enzyme activity or the disruption of cellular processes.
類似化合物との比較
3-Methylmethcathinone (3-MMC): A synthetic cathinone with a similar 3-methylphenyl group but different functional groups and biological activity.
3-Methylphenylalanine: An amino acid derivative with a similar aromatic ring structure but different chemical properties and biological functions.
Uniqueness: 3-(3-Methylphenyl)-2H-azirene is unique due to its azirine ring, which imparts high reactivity and strain. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
特性
CAS番号 |
187795-63-7 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC名 |
3-(3-methylphenyl)-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5H,6H2,1H3 |
InChIキー |
ITJKAVYNAFEJTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)
![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)

![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)




![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

